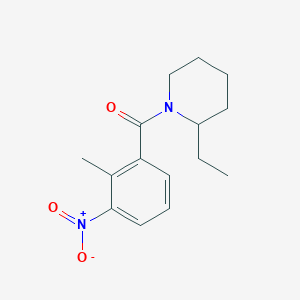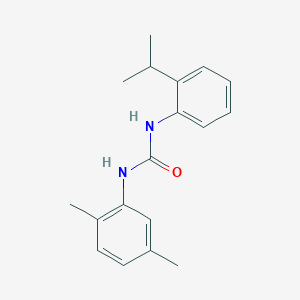![molecular formula C20H13BrN2O4 B5441528 2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5441528.png)
2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFA, and it is a member of the acrylonitrile family. BFA is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide, acetone, and ethanol.
作用機序
The mechanism of action of BFA involves its interaction with the microtubule network in cells. BFA binds to the beta-tubulin subunit of microtubules, causing their depolymerization. This leads to the disruption of the microtubule network, which is essential for the proper functioning of cells.
Biochemical and Physiological Effects:
BFA has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BFA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. Additionally, BFA has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
BFA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. BFA is also soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, BFA has some limitations for lab experiments. It is a toxic compound that requires careful handling. Additionally, BFA has a short half-life, making it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of BFA. One potential direction is the development of BFA-based drugs for the treatment of cancer. Another potential direction is the study of BFA's effects on other cellular processes, such as cell migration and invasion. Additionally, the development of new synthesis methods for BFA may lead to the discovery of new analogs with improved properties.
合成法
The synthesis of BFA involves the reaction of 4-bromobenzaldehyde and 5-(4-methoxy-2-nitrophenyl)-2-furoic acid with acetonitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of BFA.
科学的研究の応用
BFA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of BFA is in the field of cancer research. BFA has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network.
特性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4/c1-26-16-6-8-18(19(11-16)23(24)25)20-9-7-17(27-20)10-14(12-22)13-2-4-15(21)5-3-13/h2-11H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBPAXKJSPCDBO-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chloro-4-fluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5441480.png)

![3-isopropyl-6-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5441487.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5441492.png)

![4-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}methyl)-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5441500.png)
![7-isobutyryl-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5441514.png)
![1-[3-(3-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5441522.png)
![4-(1-benzofuran-2-ylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5441524.png)
![4-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5441530.png)

![N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide](/img/structure/B5441540.png)